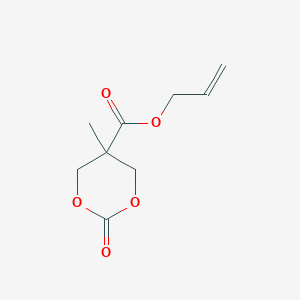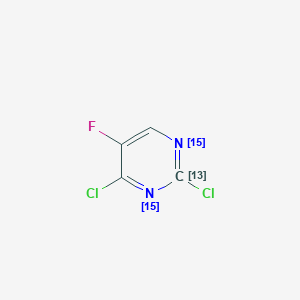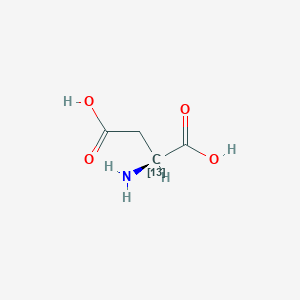![molecular formula C12H19NNaO4S B12058722 1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)
1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1) is a chemical compound known for its high water solubility and its use in various biochemical and diagnostic applications. It is a derivative of aniline and is often used as a reagent in biochemical tests due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1) typically involves the reaction of 3-methoxyaniline with ethyl bromide to form N-ethyl-3-methoxyaniline. This intermediate is then reacted with 1,3-propanesultone under basic conditions to yield the final product. The reaction conditions usually involve the use of a strong base such as sodium hydroxide and an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
化学反应分析
Types of Reactions
1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and diagnostic tests due to its high water solubility and stability.
Medicine: Investigated for potential therapeutic applications due to its reactivity and stability.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1) involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong ionic interactions with proteins and enzymes, affecting their activity. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing their reactivity and stability.
相似化合物的比较
Similar Compounds
- 3-(N-Ethyl-3-methylanilino)propanesulfonic acid sodium salt
- N-Ethyl-N-(3-sulfopropyl)-m-anisidine sodium salt
- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt
Uniqueness
1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1) is unique due to its high water solubility and stability, making it particularly useful in biochemical and diagnostic applications. Its specific structure allows for strong ionic and π-π interactions, which are beneficial in various chemical and biological processes.
属性
分子式 |
C12H19NNaO4S |
|---|---|
分子量 |
296.34 g/mol |
InChI |
InChI=1S/C12H19NO4S.Na/c1-3-13(8-5-9-18(14,15)16)11-6-4-7-12(10-11)17-2;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16); |
InChI 键 |
QGEPAFJOPDJYPY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCCS(=O)(=O)O)C1=CC(=CC=C1)OC.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)

![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)




![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)
